3-(2-chloroethyl)-7-methylquinolin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

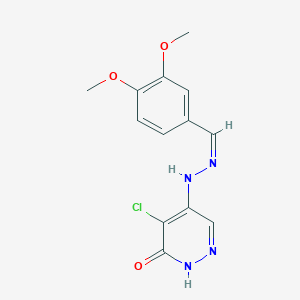

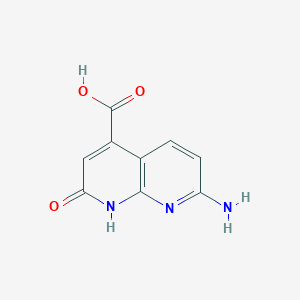

This compound is a derivative of quinolinone, which is a class of compounds that contain a benzene ring fused to a pyridine ring with a carbonyl group at the 2-position . The “3-(2-chloroethyl)” indicates a 2-chloroethyl group attached at the 3-position of the quinolinone ring. The “7-methyl” indicates a methyl group attached at the 7-position of the quinolinone ring.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused ring structure of the quinolinone, with the 2-chloroethyl and methyl groups attached at the 3rd and 7th positions respectively .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing carbonyl group and the electron-donating methyl group. The chloroethyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the carbonyl group could influence its polarity and solubility .Direcciones Futuras

Mecanismo De Acción

Target of Action

It is structurally similar to chlormethine , a nitrogen mustard alkylating agent used as an anticancer chemotherapeutic drug . Alkylating agents like Chlormethine primarily target DNA, binding to the N7 nitrogen on the DNA base guanine .

Mode of Action

Alkylating agents work by binding to DNA, crosslinking two strands, and preventing cell duplication . This mechanism is often used in anticancer therapies to inhibit the rapid proliferation of cancer cells.

Biochemical Pathways

Alkylating agents like chlormethine can affect various biochemical pathways related to dna replication and cell division . The crosslinking of DNA strands can lead to DNA damage, triggering cell cycle arrest and apoptosis, or programmed cell death.

Result of Action

If it acts similarly to chlormethine, it could potentially cause dna damage, leading to cell cycle arrest and apoptosis . This could result in the inhibition of cell proliferation, particularly in rapidly dividing cells like cancer cells.

Propiedades

IUPAC Name |

3-(2-chloroethyl)-7-methyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c1-8-2-3-9-7-10(4-5-13)12(15)14-11(9)6-8/h2-3,6-7H,4-5H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZGDNCQOGMDOHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355917 |

Source

|

| Record name | 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-chloroethyl)-7-methylquinolin-2(1H)-one | |

CAS RN |

73863-55-5 |

Source

|

| Record name | 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B188183.png)

![3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B188189.png)

![Benzo[h][1,6]naphthyridine-5-carboxylic acid](/img/structure/B188190.png)

![Benzo[h][1,6]naphthyridine-5-carbaldehyde](/img/structure/B188191.png)